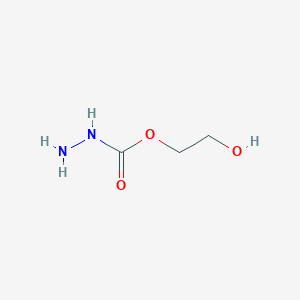
2-hydroxyethyl N-aminocarbamate
Overview
Description
2-hydroxyethyl N-aminocarbamate is an organic compound with the molecular formula C3H8N2O3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-hydroxyethyl N-aminocarbamate can be synthesized through the reaction of ethylene carbonate with ammonia. The reaction typically occurs under mild conditions, with the ethylene carbonate acting as a carbonyl source and ammonia providing the amine group. The reaction can be represented as follows:
C2H4O3+NH3→C3H8N2O3
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal oxides, can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-hydroxyethyl N-aminocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and carbonates.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products
Oxidation: Produces carbonates and carbamates.
Reduction: Yields primary amines.
Substitution: Results in various substituted carbamates.
Scientific Research Applications
2-hydroxyethyl N-aminocarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which 2-hydroxyethyl N-aminocarbamate exerts its effects involves the interaction of its carbamate group with various molecular targets. The compound can inhibit enzymes by carbamoylation, which involves the transfer of the carbamate group to the enzyme’s active site. This modification can alter the enzyme’s activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Another carbamate derivative with different functional groups.
Ethyl carbamate: Contains an ethyl group instead of a hydroxyethyl group.
Methyl carbamate: Features a methyl group in place of the hydroxyethyl group.
Uniqueness
2-hydroxyethyl N-aminocarbamate is unique due to its hydroxyethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and applications that are not possible with other carbamate derivatives.
Properties
IUPAC Name |
2-hydroxyethyl N-aminocarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c4-5-3(7)8-2-1-6/h6H,1-2,4H2,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUJHMHDAILHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308811 | |
| Record name | 2-hydroxyethyl N-aminocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4341-20-2 | |
| Record name | NSC209816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxyethyl N-aminocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00308811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYETHYL CARBAZATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


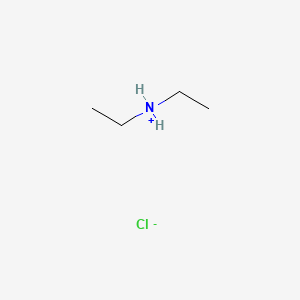
![Benzo[e]pyrene](/img/structure/B7798830.png)






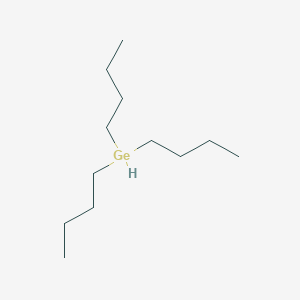

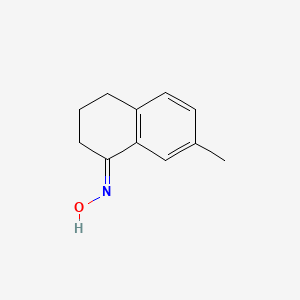
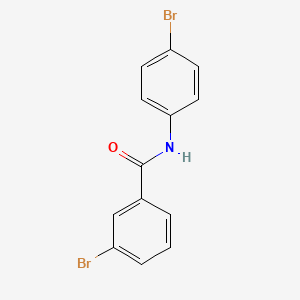
![(2S)-2-[[2-[(2-azaniumylacetyl)amino]acetyl]amino]propanoate](/img/structure/B7798908.png)

